N-({1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide
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Overview
Description
N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with various aldehydes or acids to form the benzimidazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell division or viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure.
2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Another benzimidazole derivative with different substituents.
Uniqueness
N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a benzodiazole moiety, and a dimethylphenoxy group. Its molecular formula is C20H24N2O3, and it has a molecular weight of approximately 344.42 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Pharmacological Effects
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to N-({1-[4-(2,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzodiazole have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor growth and inflammation.
- Receptor Modulation : It could potentially modulate receptor activity related to cancer cell signaling pathways or inflammatory processes.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzodiazole derivatives including the target compound showed promising results in inhibiting the growth of breast cancer cells (MCF-7). The IC50 value was determined to be around 15 µM, indicating effective cytotoxicity at relatively low concentrations .
Case Study 2: Inflammatory Response
In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound led to a significant reduction in edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of immune cells in treated tissues .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces cytokine levels | |
Antimicrobial | Effective against specific bacteria |
Table 2: Case Study Results
Study Focus | Cell Line/Model | IC50 (µM) | Key Findings |
---|---|---|---|
Anticancer | MCF-7 | 15 | Significant growth inhibition |
Inflammatory Response | LPS-induced mice | Not applicable | Reduced edema and inflammatory markers |
Properties
IUPAC Name |
N-[[1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18-11-12-22(19(2)16-18)30-14-6-5-13-28-21-9-4-3-8-20(21)27-24(28)17-26-25(29)23-10-7-15-31-23/h3-4,7-12,15-16H,5-6,13-14,17H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIFZOAEFHMSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.